molecular formula C12H26Cl2N2 B2709518 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride CAS No. 779339-15-0

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B2709518
CAS RN: 779339-15-0
M. Wt: 269.25
InChI Key: JKNVKLQUUHESTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H25ClN2. It has a molecular weight of 232.8 . This compound is typically sold in a solid form .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclohexylmethyl group .


Physical And Chemical Properties Analysis

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Synthesis and Biological Properties

Research on derivatives of phencyclidine, which share a structural similarity to "1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride," indicates their potential for exhibiting potent analgesic effects. For example, the synthesis and study of 2-hydroxy-1-(1-phenyltetralyl)piperidine, an analogue in the phencyclidine family, aimed to explore its analgesic efficacy for acute and phasic pain. This approach highlights the ongoing interest in synthesizing and evaluating new compounds within this chemical family for potential therapeutic applications (Ahmadi & Mahmoudi, 2005).

Enamine Chemistry and Reduction Reactions

The transformation of cyclohexanone and its derivatives through reactions with secondary amines, including piperidine, into enaminones and their subsequent reduction, showcases the versatility of piperidine derivatives in synthesizing various chemical structures. These reactions not only contribute to the development of new synthetic methodologies but also provide a basis for creating compounds with potential biological activities (Carlsson & Lawesson, 1982).

Advanced Organic Syntheses

Further research into the synthesis of piperidine derivatives explores complex reactions, such as nucleophile-promoted alkyne-iminium ion cyclizations. These studies demonstrate advanced techniques for constructing chemically and potentially biologically significant piperidine derivatives, showcasing the broad applicability of these compounds in organic synthesis (Arnold et al., 2003).

Radical-Mediated Syntheses

The development of chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation represents a cutting-edge approach in the synthesis of biologically relevant molecules. This method underscores the potential for creating stereochemically complex piperidines that could serve as key scaffolds in drug discovery and development (Zhang, Zhang, & Nagib, 2019).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h11-12H,1-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNVKLQUUHESTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride

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